molecular formula C8H18ClN3O2 B3012160 3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride CAS No. 2580225-00-7

3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride

Cat. No.: B3012160
CAS No.: 2580225-00-7
M. Wt: 223.7
InChI Key: QBPQQYBMLCAZKT-UHFFFAOYSA-N
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Description

3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride is a chemical compound with the molecular formula C8H17N3O2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride typically involves the reaction of dimethylamine with an appropriate acylating agent, followed by the addition of a propanamide derivative. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For instance, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the manufacture of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-aminopropionamide
  • N,N-Dimethyl-2-aminopropionamide
  • N,N-Dimethyl-4-aminobutyric acid

Uniqueness

3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[[2-(dimethylamino)acetyl]-methylamino]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-10(2)6-8(13)11(3)5-4-7(9)12;/h4-6H2,1-3H3,(H2,9,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPQQYBMLCAZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N(C)CCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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